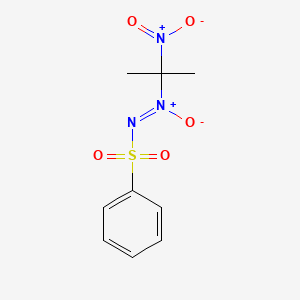![molecular formula C11H8N4O4 B5767624 5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It was first synthesized in 1978 and has since been extensively studied for its potential use in scientific research.
Mécanisme D'action
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol works by inhibiting the activity of nucleoside transporters. This leads to a decrease in the uptake of nucleosides and nucleoside analogs, which can have important implications for the treatment of cancer and viral infections.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by this compound can have a number of biochemical and physiological effects. For example, it can lead to a decrease in the proliferation of cancer cells and the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol in lab experiments is its potency as an inhibitor of nucleoside transporters. However, one limitation is that it can be toxic to cells at high concentrations.
Orientations Futures
There are a number of future directions for research involving 5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol. One area of interest is the development of new analogs with improved potency and selectivity. Another area of interest is the use of this compound in combination with other drugs to enhance their effectiveness in the treatment of cancer and viral infections.
In conclusion, this compound is a potent inhibitor of nucleoside transporters that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have all been well documented. There are also a number of future directions for research involving this compound, which could have important implications for the treatment of cancer and viral infections.
Méthodes De Synthèse
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with guanidine to form 4-nitrobenzylidene guanidine. This intermediate is then reacted with 2,4-dihydroxypyrimidine to form this compound.
Applications De Recherche Scientifique
5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol has been used extensively in scientific research as a tool to study nucleoside transporters. These transporters play a crucial role in the uptake of nucleosides and nucleoside analogs, which are important in the treatment of cancer and viral infections.
Propriétés
IUPAC Name |
5-[(4-nitrophenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4/c16-10-9(6-13-11(17)14-10)12-5-7-1-3-8(4-2-7)15(18)19/h1-6H,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXPLFDBEGQZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CNC(=O)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)
![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)



![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)


![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)


